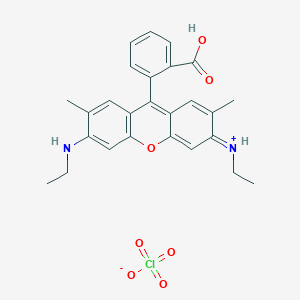

Rhodamine 19 perchlorate

Overview

Description

Rhodamine 19 perchlorate is a synthetic dye belonging to the rhodamine family, known for its high molar extinction coefficient and fluorescence properties. It is commonly used in various scientific applications, including diagnostic assays, manufacturing, hematology, and histology .

Mechanism of Action

Target of Action

Rhodamine 19 perchlorate is primarily used as a test molecule in the field of biochemistry. It has been utilized to identify small molecule inhibitors of the PDGFR (platelet-derived growth factor receptor β)/ERK (extracellular signal-regulated kinase) pathway . The PDGFR/ERK pathway plays a crucial role in cell proliferation and differentiation, making it a significant target in various biological studies.

Mode of Action

This interaction allows it to act as a probe in high-throughput screening processes, helping to identify potential inhibitors of this pathway .

Biochemical Pathways

This compound is involved in the PDGFR/ERK pathway. This pathway is critical in cellular processes such as cell growth, proliferation, and differentiation. By interacting with this pathway, this compound can influence these cellular processes .

Result of Action

The primary result of this compound’s action is its ability to identify potential inhibitors of the PDGFR/ERK pathway. This makes it a valuable tool in biochemical research, particularly in the study of cell proliferation and differentiation .

Biochemical Analysis

Biochemical Properties

Rhodamine 19 perchlorate plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been used to identify inhibitors of the PDGFRβ/ERK pathway, indicating its interaction with these proteins . The compound’s fluorescence properties make it an excellent tool for visualizing and tracking biochemical processes. This compound interacts with enzymes and proteins through non-covalent binding, which allows it to be used in high-throughput screening assays to monitor gene expression changes .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in photodynamic therapy (PDT) to selectively destroy cancer cells without harming normal cells . The compound’s ability to generate reactive oxygen species (ROS) upon light activation makes it effective in targeting and killing cancer cells . Additionally, this compound can inhibit ATPase activity in yeast mitochondria, affecting cellular energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific proteins and enzymes, altering their activity. For example, it has been used to identify small molecule inhibitors of the PDGFRβ/ERK pathway, suggesting that it can modulate this signaling pathway . The compound’s fluorescence properties also allow it to be used as a probe to study molecular interactions and changes in gene expression . Additionally, this compound can generate ROS upon light activation, leading to cellular damage and apoptosis in targeted cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its fluorescence properties can degrade with prolonged exposure to light . In in vitro studies, this compound has shown consistent effects on cellular function over short-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively target and kill cancer cells without causing significant toxicity to normal cells . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound’s ability to inhibit ATPase activity in yeast mitochondria suggests its involvement in cellular energy metabolism . Additionally, this compound’s role in generating ROS upon light activation indicates its participation in oxidative stress pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s fluorescence properties allow it to be tracked and visualized in various cellular compartments . This compound can accumulate in specific tissues, making it useful for targeted imaging and therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. The compound can localize to specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism . Additionally, this compound’s fluorescence properties enable it to be used as a probe to study subcellular localization and dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodamine 19 perchlorate can be synthesized through a multi-step process involving the condensation of 3-ethylamino-6-ethylimino-2,7-dimethyl-3H-xanthen-9-yl)-benzoic acid with perchloric acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous quality control measures to maintain the dye content at approximately 95% .

Chemical Reactions Analysis

Types of Reactions: Rhodamine 19 perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the dye’s fluorescence properties, making it useful in various analytical applications.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the dye, while substitution can produce various substituted derivatives .

Scientific Research Applications

Rhodamine 19 perchlorate has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent dye in various chemical assays and experiments.

Biology: Employed in fluorescence microscopy and flow cytometry to label and track biological molecules.

Medicine: Utilized in diagnostic assays to detect specific biomolecules and pathogens.

Industry: Applied in the manufacturing of fluorescent materials and dyes for various industrial purposes

Comparison with Similar Compounds

Rhodamine B: Another member of the rhodamine family, known for its use in dye lasers and as a tracer dye.

Rhodamine 6G: Widely used in fluorescence microscopy and as a laser dye.

Rhodamine 123: Employed in cell biology for staining mitochondria and as a substrate for efflux transporters.

Uniqueness of Rhodamine 19 Perchlorate: this compound is unique due to its high molar extinction coefficient and specific fluorescence properties, making it particularly suitable for high-sensitivity applications in various scientific fields. Its ability to interact with specific molecular targets and pathways further enhances its utility in research and industrial applications .

Properties

IUPAC Name |

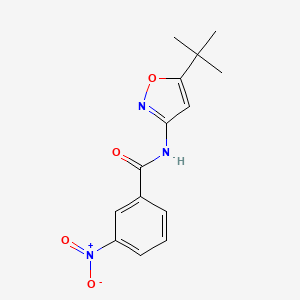

[9-(2-carboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3.ClHO4/c1-5-27-21-13-23-19(11-15(21)3)25(17-9-7-8-10-18(17)26(29)30)20-12-16(4)22(28-6-2)14-24(20)31-23;2-1(3,4)5/h7-14,27H,5-6H2,1-4H3,(H,29,30);(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJTXSZPMAXPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)O.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40886502 | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62669-66-3 | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Rhodamine 19 Perchlorate interact with titanium dioxide (TiO2) in DSSCs, and what are the downstream effects?

A: this compound functions as a dye in DSSCs, absorbing light to generate electricity. It interacts with TiO2 by anchoring itself to the surface of the TiO2 electrode. [] While the specific binding mode is not fully detailed in the provided research, it is suggested that this compound might interact with TiO2 through its carboxyl group. Upon light absorption, the dye injects electrons into the conduction band of TiO2, contributing to the photocurrent generation. []

Q2: Can the performance of this compound in DSSCs be improved, and if so, how?

A: Yes, research indicates that the efficiency of this compound in DSSCs can be improved through co-sensitization with other dyes, such as N3 dye. [] This approach leverages the complementary absorption spectra and potentially different anchoring sites of the two dyes on the TiO2 surface, leading to:

- Enhanced Light Harvesting: Broader absorption range across the solar spectrum. []

- Reduced Dye Aggregation: Utilizing different anchoring sites on the TiO2 can minimize dye aggregation, which can hinder electron injection. []

- Improved Device Efficiency: Co-sensitized devices exhibited a significant improvement in power conversion efficiency compared to devices using only this compound. []

Q3: What is the reported power conversion efficiency of this compound compared to other dyes in DSSCs?

A3: While this compound shows promise as a sensitizer in DSSCs, its individual performance is lower than some other dyes. Research indicates the following power conversion efficiencies:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[6,6-dimethyl-3-(methylthio)-4-oxo-5,7-dihydro-2-benzothiophen-1-yl]-N-phenyl-1-pyrazolecarboxamide](/img/structure/B1224003.png)

![N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide](/img/structure/B1224006.png)

![1-(2-Fluorophenyl)-3-[2-(1-piperidinyl)phenyl]urea](/img/structure/B1224007.png)

![4-[[2-[(4-Methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1224011.png)

![2-[[2-(3,4-Dimethylanilino)-2-oxoethyl]thio]acetamide](/img/structure/B1224015.png)

![4-(5-Methyl-2-furanyl)-2-[[2-(4-morpholinyl)-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224016.png)

![2-(3-Chlorophenyl)-9-[4-(2-pyrazinyl)-1-piperazinyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B1224020.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B1224023.png)

![BUTYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE](/img/structure/B1224027.png)